![molecular formula C19H23N3O4S B299797 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide](/img/structure/B299797.png)
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that is used for the treatment of cancer. It was first developed by Bayer AG and is now marketed by several pharmaceutical companies. Sorafenib is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.
Wirkmechanismus
Sorafenib works by inhibiting the activity of several key kinases involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of the RAF kinase and preventing its activation. It also inhibits the VEGFR and PDGFR pathways by binding to the ATP-binding site of these receptors and preventing their activation. By inhibiting these pathways, Sorafenib can slow down or stop the growth of cancer cells and prevent the formation of new blood vessels that feed the tumor.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It can also inhibit cell proliferation by blocking the cell cycle at the G1 phase. Additionally, Sorafenib can inhibit the migration and invasion of cancer cells by blocking the activity of several key kinases involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments. It is a well-characterized small molecule drug that is readily available from several commercial sources. It has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. However, Sorafenib also has several limitations for lab experiments. It can be expensive to purchase, and its use may be restricted by patents or licensing agreements. Additionally, Sorafenib may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Sorafenib. One area of research is the development of new Sorafenib analogs that have improved potency or selectivity for specific kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Sorafenib treatment. Additionally, Sorafenib may be combined with other targeted therapies or immunotherapies to improve its efficacy in the treatment of cancer. Finally, Sorafenib may have potential applications in other diseases, such as cardiovascular disease or fibrosis, which could be explored in future studies.
Synthesemethoden
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-amino-3-nitrophenoxy)phenol. This intermediate is then reacted with tert-butyl chloroformate to form the tert-butyl ester. The ester is then reacted with 4-(acetylamino)phenylsulfonyl chloride to form the final product, Sorafenib.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has been approved for the treatment of several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.
Eigenschaften
Produktname |
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide |
---|---|
Molekularformel |
C19H23N3O4S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2-[(4-acetamidophenyl)sulfonylamino]-N-tert-butylbenzamide |
InChI |
InChI=1S/C19H23N3O4S/c1-13(23)20-14-9-11-15(12-10-14)27(25,26)22-17-8-6-5-7-16(17)18(24)21-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
VLGIULJGFQCSOS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.